{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine
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Overview
Description
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with appropriate reagents yields the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction can produce the corresponding alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
This compound has shown potential as a bioactive molecule with applications in the development of pharmaceuticals. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It has applications in the creation of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine involves its interaction with specific molecular targets within cells. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A closely related compound with similar structural features.
Benzimidazo[2,1-b][1,3]thiazole: Another related compound with a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
Uniqueness
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C6H9N3S |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h4H,1-3,7H2 |
InChI Key |
XAPJCDOBECGJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(N21)CN |
Origin of Product |
United States |
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